3-(Morpholinosulfonyl)pyridine-4-thiol
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Overview
Description
3-(Morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H12N2O3S. It is a derivative of pyridine and morpholine, featuring a sulfonyl group and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)pyridine-4-thiol typically involves the reaction of pyridine derivatives with morpholine and sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinosulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Morpholinosulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(Morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiol group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-ylsulfonyl)morpholine
- 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol
- 4-(Pyridin-3-ylsulphonyl)morpholine .
Uniqueness
3-(Morpholinosulfonyl)pyridine-4-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O3S2 |
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Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)9-7-10-2-1-8(9)15/h1-2,7H,3-6H2,(H,10,15) |
InChI Key |
QUSZEFPCJCMEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
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